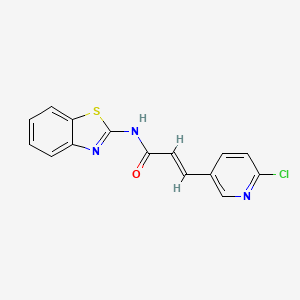
(E)-N-(1,3-Benzothiazol-2-yl)-3-(6-chloropyridin-3-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(1,3-Benzothiazol-2-yl)-3-(6-chloropyridin-3-yl)prop-2-enamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. Glutaminase is overexpressed in many types of cancer cells, making it an attractive target for cancer therapy.
Applications De Recherche Scientifique
Chemistry and Properties
A comprehensive review up to 2008 highlights the chemistry of compounds related to benzothiazole, summarizing the preparation procedures, properties of free organic compounds, and their complex compounds. The review includes discussions on spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity, identifying potential areas for future investigation, including unknown analogues (Boča, Jameson, & Linert, 2011).
Therapeutic Potential
Benzothiazole's versatility is highlighted through its extensive pharmaceutical applications, exhibiting a broad spectrum of activities including antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities, with specific emphasis on the potential antitumor agents. Its structural simplicity and ease of synthesis make it a significant nucleus in drug discovery, particularly for cancer treatment (Kamal, Hussaini, & Malik, 2015).
Pharmacological Activities
The benzothiazole nucleus plays a critical role in a variety of bioactive compounds and pharmaceuticals. Over the decade, its presence in compounds has been associated with antimicrobial, analgesic, anti-inflammatory, and antioxidant properties. The molecular structures of several potent drugs, such as Frentizole and Riluzole, are based on the benzothiazole skeleton, underlining its significance in future research for developing new therapeutic agents (Sumit, Kumar, & Mishra, 2020).
Structural Activity Relationship in Medicinal Chemistry
Benzothiazole is a weak base with varied biological activities significantly influenced by its structure. It is a common structure in many natural and synthetic bioactive molecules. Derivatives of benzothiazole show activities like antiviral, antimicrobial, anti-allergic, anti-diabetic, anti-tumor, and anti-cancer, making it a rapidly developing compound in medicinal chemistry. The importance, common synthesis methods, and the pharmacological activities based on structural variations are discussed, providing insights into the development of benzothiazole derivatives for various chemical and pharmacological applications (Bhat & Belagali, 2020).
Optoelectronic Materials
Research on quinazolines, closely related to benzothiazoles, for applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors is reviewed. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been shown to create novel optoelectronic materials, demonstrating the potential of benzothiazole derivatives in the development of advanced materials for technological applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Propriétés
IUPAC Name |
(E)-N-(1,3-benzothiazol-2-yl)-3-(6-chloropyridin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS/c16-13-7-5-10(9-17-13)6-8-14(20)19-15-18-11-3-1-2-4-12(11)21-15/h1-9H,(H,18,19,20)/b8-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURNVKYQPXCHOY-SOFGYWHQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C=CC3=CN=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)/C=C/C3=CN=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-3-(6-chloropyridin-3-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,4'-bipyridin]-4-ylmethyl)-3-bromobenzamide](/img/structure/B2378239.png)
![N-(3-Propan-2-yloxypropyl)-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2378240.png)
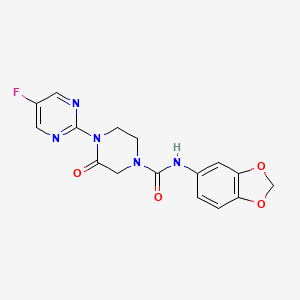
![N-(4-methoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2378242.png)
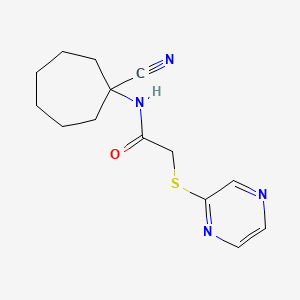
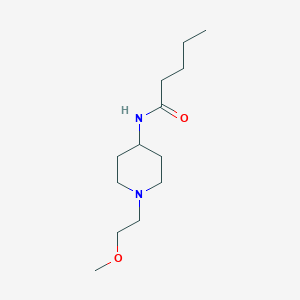
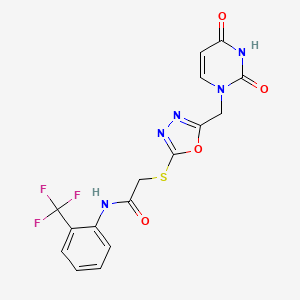
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2378250.png)
![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2378251.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate](/img/structure/B2378254.png)
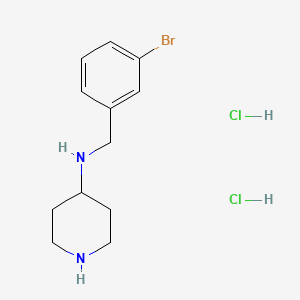
![N-(4-ethoxyphenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2378259.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylthio)benzamide hydrochloride](/img/structure/B2378260.png)
